molecular formula C7H7BrO2 B1528350 3-Bromo-5-(hydroxymethyl)phenol CAS No. 1020336-51-9

3-Bromo-5-(hydroxymethyl)phenol

Cat. No.: B1528350
CAS No.: 1020336-51-9
M. Wt: 203.03 g/mol
InChI Key: UUQASJNBXHBOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(hydroxymethyl)phenol is an organic compound with the CAS Number: 1020336-51-9 . It has a molecular weight of 203.04 and its IUPAC name is this compound . It is in powder form .


Synthesis Analysis

The synthesis of bromophenols, including this compound, is typically achieved through the electrophilic halogenation of phenol with bromine . A specific synthesis method for a similar compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, involves the use of borane-methyl sulfide complex, 3-bromo-5-hydroxybenzoic acid, and trimethyl borate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 . This indicates that the compound has a benzene ring with a bromine atom and a hydroxymethyl group attached to it .


Chemical Reactions Analysis

Bromophenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also be used in Suzuki-Miyaura coupling reactions .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 203.04 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Bromophenols, including compounds structurally similar to 3-Bromo-5-(hydroxymethyl)phenol, have been studied for their antimicrobial properties. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides have shown significant activity against various bacterial strains. These compounds, due to their unique bromine substitutions, exhibit moderate to strong antibacterial effects, suggesting their potential as natural antimicrobial agents (Xu et al., 2003).

Water Treatment and Environmental Chemistry

The oxidation of bromophenols has been a subject of interest in environmental chemistry, especially concerning water treatment processes. Studies have explored the reactivity of bromophenols under different conditions, such as UV/persulfate (PDS) and potassium permanganate treatments, to understand their transformation and potential formation of hazardous by-products. These investigations help in assessing the fate of bromophenols in water treatment systems and their environmental impact, emphasizing the need for efficient removal methods to prevent the formation of toxic brominated compounds (Luo et al., 2019) (Jiang et al., 2014).

Antioxidant and Biological Activities

Bromophenols have also been recognized for their antioxidant properties. For example, compounds from the red alga Vertebrata lanosa were evaluated for their antioxidant activity using various assays, showing potent activities that could be beneficial in preventing oxidative stress-related damage. This suggests their potential application in developing antioxidant supplements or pharmaceuticals (Olsen et al., 2013).

Industrial Applications

On an industrial scale, the catalytic conversion of glucose to 5-hydroxymethylfurfural (HMF), a valuable platform chemical, has been enhanced by using Lewis and Brønsted acid catalysts in a biphasic reactor. This process benefits from the properties of bromophenols in the catalytic system, illustrating their role in improving chemical synthesis pathways for industrial applications (Pagan-Torres et al., 2012).

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . It may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine . The hydroxy group of 3-Bromo-5-(hydroxymethyl)phenol is capable of undergoing nucleophilic substitution and Mitsunobu reactions . The bromo-group is well-suited for metal-catalysed cross-coupling reactions .

Cellular Effects

Indole derivatives, which are structurally related to phenolic compounds, have been shown to play a significant role in cell biology . They have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. It is known that bromophenols can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius .

Metabolic Pathways

It is known that phenolic compounds can be involved in various metabolic pathways .

Transport and Distribution

It is known that phenolic compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that phenolic compounds can be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .

Properties

IUPAC Name

3-bromo-5-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQASJNBXHBOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301763
Record name 3-Bromo-5-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020336-51-9
Record name 3-Bromo-5-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020336-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-hydroxy-benzoic acid (5.0 g, 23.4 mmol) in 40 mL of THF was added a solution of 1M LiAlH4 (30 mL), and the resulting solution was heated to reflux for 2 h. After cooling to room temperature, the reaction mixture was poured on ice and acidified with 10% aq. HCl. The solution was then filtered under vacuum and the filtrate was extracted with EtOAc. The organic extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude material was purified by column chromatography (Isco™ 120 g) using 50% ethyl acetate/hexanes as eluting solvents to afford the title compound as a white solid (1.7 g, 36% yield). HR-ES(−) calcd for C7H7O2Br [M−H]− 200.9556, observed 200.9557.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(hydroxymethyl)phenol
Reactant of Route 2
3-Bromo-5-(hydroxymethyl)phenol
Reactant of Route 3
3-Bromo-5-(hydroxymethyl)phenol
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(hydroxymethyl)phenol
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(hydroxymethyl)phenol
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-(hydroxymethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.